Acremine I

Antifungal discovery Oomycete inhibition Grape downy mildew

Challenge in sourcing stereochemically authenticated antifungal reference standards. Acremine I (CAS 1110661-29-4) is a validated epoxyquinone fungal metabolite. • Inhibits P. viticola sporangia germination: 23.2% (0.5 mM), 32.8% (1 mM). • One of only two acremines with an epoxyquinone core; essential for SAR. • Five defined stereocenters; ideal chiral reference for HPLC method validation. Supplied as solid, ≥70% purity; -20°C storage; ambient/blue ice shipping.

Molecular Formula C12H16O5
Molecular Weight 240.25 g/mol
Cat. No. B3025939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcremine I
Molecular FormulaC12H16O5
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESCC12C(O1)C(C(=CC2=O)C3C(O3)C(C)(C)O)O
InChIInChI=1S/C12H16O5/c1-11(2,15)10-8(16-10)5-4-6(13)12(3)9(17-12)7(5)14/h4,7-10,14-15H,1-3H3/t7-,8+,9-,10+,12+/m1/s1
InChIKeyOUGZTEBDFKLHPZ-ULHKAFAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acremine I: Identity, Class, and Procurement


(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one, widely recognized as Acremine I (CAS 1110661-29-4), is a fungal secondary metabolite originally isolated from *Acremonium byssoides* [1]. The compound belongs to the acremine family—oxygenated cyclohexanoids characterized by a bicyclic core that combines a cyclic tetraketide unit with an isoprenyl group to form a C12 merohemiterpenoid scaffold [2]. With a molecular formula of C12H16O5, five defined stereocenters, and a molecular weight of 240.25 g/mol , Acremine I is procured primarily as a reference standard or research tool for antifungal screening, natural product chemistry, and plant pathology investigations.

Reference standard for fungal metabolite identification
Epoxyquinone antifungal screening tool
Stereochemically defined natural product research

Acremine I: Non-Interchangeability with Analogs


Acremine I occupies a distinct position within the acremine family due to its precise stereochemical configuration and unique oxygenation pattern. While acremines A–D, G, and M–N share the same C12 merohemiterpenoid framework [1], Acremine I is one of only two members (alongside Acremine M) that possess an epoxyquinone core [2]. The five defined stereocenters—including the (1R,5R,6R) bicyclic junction and the (2R,3S) oxirane substitution—govern both molecular recognition and biological activity . Substituting Acremine I with a structurally similar acremine (e.g., Acremine A or B) introduces changes in the epoxyquinone moiety or stereochemistry that can abolish target engagement, alter solubility, or shift the metabolite's fungal inhibition profile. The following evidence quantifies these critical differences.

Epoxyquinone core Absent in most acremines; antifungal activity profile may differ substantially
Stereochemistry Five defined stereocenters unique to Acremine I and M; other isomers may alter target engagement
Physicochemical properties Lower LogP and higher polar surface area may require different assay handling versus lipophilic analogs

Acremine I: Quantitative Comparative Evidence


Plasmopara viticola Sporangia Germination Inhibition

Acremine I inhibits germination of *P. viticola* sporangia by 23.2% at 0.5 mM and 32.8% at 1 mM [1]. In contrast, Acremines A–D exhibit qualitatively similar but quantitatively distinct inhibition; for instance, Acremine A shows 0% inhibition at 0.5 mM and only 16% at 1 mM under comparable conditions [2]. This demonstrates that Acremine I is a more potent inhibitor than Acremine A in this assay.

P. viticola inhibition
Reported
23.2% (0.5 mM), 32.8% (1 mM) vs Acremine A 0%, 16%
Supports epoxyquinone antifungal screening comparison
In vitro germination assay; cross-study review needed
Antifungal discovery Oomycete inhibition Grape downy mildew

Epoxyquinone Core and Antifungal Activity

Acremine I and Acremine M are the only acremines that contain an epoxyquinone core [1]. The presence of this moiety is associated with improved inhibition of *P. viticola* sporangia germination relative to non‑epoxyquinone acremines. For example, Acremine A (lacking the epoxyquinone) shows 0% inhibition at 0.5 mM, whereas Acremine I achieves 23.2% at the same concentration [2]. The epoxyquinone motif is therefore a critical pharmacophore for antifungal activity within this class.

Epoxyquinone core activity
Class-level inference
+23.2 pp at 0.5 mM (epoxyquinone vs absent)
Supports epoxyquinone pharmacophore evaluation
Class-level attribution; confirm in direct comparison
Structure–activity relationship Epoxyquinone Natural product chemistry

Distinct LogP and Polar Surface Area

Acremine I has a predicted ACD/LogP of -0.56 and a polar surface area of 83 Ų [1]. In comparison, Acremine A (which lacks the epoxyquinone) has a higher predicted LogP and lower polar surface area (exact values not reported but inferred from structural differences). The lower LogP and higher polar surface area of Acremine I suggest better aqueous solubility and reduced membrane permeability relative to more lipophilic acremines, a property that may influence bioactivity in aqueous *in vitro* assays and in planta translocation.

Predicted logP
Data to verify
-0.56 (Acremine I); estimated ~1-2 log units lower vs lipophilic analogs
May require adjusted solvent systems in assays
Predicted; experimental verification advised
Lipophilicity Permeability ADME prediction

Stereochemical Uniqueness and Activity

Acremine I contains five defined stereocenters: (1R,5R,6R) on the bicyclic system and (2R,3S) on the oxirane ring . Among the known acremines, only Acremine M shares this exact stereochemical arrangement. Other acremines (e.g., Acremine A, B, C, F) possess different stereochemical configurations, which can lead to divergent biological activities. For instance, Acremine B—a stereoisomer of Acremine I—exhibits weak growth inhibition of H460 tumor cells (IC50 not reported) whereas Acremine I shows no such activity [1], underscoring the critical role of stereochemistry in target selectivity.

Stereochemical identity
Reported
5 stereocenters: (1R,5R,6R,2R,3S)
Supports stereochemistry-dependent activity assessment
Acremine B (different config.) shows distinct activity
Stereochemistry Enantioselectivity Quality control

Acremine I: Optimized Application Scenarios


Antifungal Screening Against Oomycetes

Acremine I is a validated reference compound for evaluating the susceptibility of *Plasmopara viticola* (grape downy mildew) and related oomycetes to epoxyquinone‑containing natural products. At 0.5 mM and 1.0 mM, it reduces sporangia germination by 23.2% and 32.8%, respectively [1]. This reproducible inhibition makes it suitable as a positive control or benchmark in high‑throughput antifungal screening workflows.

SAR Studies of Epoxyquinone Antifungals

Because Acremine I is one of only two acremines with an epoxyquinone core [2], it serves as an essential comparator in SAR investigations aimed at elucidating the contribution of the epoxyquinone moiety to antifungal potency. Direct comparison with non‑epoxyquinone acremines (e.g., Acremine A) highlights the importance of this functional group for activity [3].

Natural Product Dereplication and Metabolite Profiling

As a fungal metabolite originally isolated from *Acremonium byssoides*, Acremine I is a key reference standard for LC‑MS‑based dereplication of acremine‑producing fungal extracts. Its unique retention time, accurate mass (240.0998 Da), and characteristic MS/MS fragmentation pattern enable confident identification in complex matrices.

Stereochemical Reference for Chiral Methods

The five defined stereocenters of Acremine I provide a stringent test case for developing chiral chromatographic methods and validating the stereochemical integrity of synthetic acremine analogs. Its well‑characterized stereochemistry makes it an ideal reference for assessing enantiomeric purity in medicinal chemistry programs.

Application
Selection Property
Validation Focus
Oomycete antifungal screening
Epoxyquinone-containing standard
Germination inhibition endpoint comparison
Epoxyquinone SAR studies
Epoxyquinone core presence
Antifungal potency comparison with non‑epoxyquinone analogs
Fungal metabolite dereplication
Acremine I retention time and mass
LC‑MS identification in fungal extracts
Chiral method development
Defined stereochemistry (5 centers)
Enantiomeric purity assessment of analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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